Ros inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive oxygen species inhibitors are compounds that play a crucial role in modulating the levels of reactive oxygen species within biological systems. Reactive oxygen species are highly reactive molecules containing oxygen, which include free radicals such as superoxide anion radical and hydroxyl radical, as well as non-radical molecules like hydrogen peroxide and hypochlorous acid . These inhibitors are essential in preventing oxidative stress, which can lead to cellular damage and various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of reactive oxygen species inhibitors often involves complex organic reactions. One common method includes the use of phenolic compounds, which are known for their antioxidant properties. The preparation typically involves the hydroxylation of aromatic compounds under controlled conditions to produce phenolic derivatives .
Industrial Production Methods: In industrial settings, the production of reactive oxygen species inhibitors can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Reactive oxygen species inhibitors undergo various chemical reactions, including:
Oxidation: Inhibitors can react with reactive oxygen species, leading to the formation of less reactive molecules.
Reduction: Some inhibitors can reduce reactive oxygen species to water or other benign molecules.
Substitution: Inhibitors can undergo substitution reactions where reactive oxygen species are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and superoxide dismutase are commonly used reagents.
Reduction: Catalase and glutathione peroxidase are frequently employed.
Substitution: Various organic solvents and catalysts are used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include water, oxygen, and less reactive organic molecules, which help in mitigating oxidative stress .
Wissenschaftliche Forschungsanwendungen
Reactive oxygen species inhibitors have a wide range of applications in scientific research:
Chemistry: Used in studying redox reactions and developing new antioxidant compounds.
Biology: Essential in understanding cellular signaling pathways and the role of oxidative stress in cell biology.
Medicine: Employed in developing treatments for diseases caused by oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Wirkmechanismus
Reactive oxygen species inhibitors can be compared with other antioxidant compounds, such as:
Phenolic Compounds: Known for their strong antioxidant properties and ability to scavenge reactive oxygen species.
Flavonoids: Plant-derived compounds with potent antioxidant activity.
Vitamins: Vitamin C and Vitamin E are well-known antioxidants that neutralize reactive oxygen species.
Unique Features: Reactive oxygen species inhibitors are unique in their ability to target specific reactive oxygen species and modulate multiple pathways simultaneously
Vergleich Mit ähnlichen Verbindungen
Naphthoquinones: Effective in generating reactive oxygen species and inhibiting specific enzymes.
Ubiquinones: Known for their role in mitochondrial electron transport and antioxidant properties.
Eigenschaften
Molekularformel |
C19H25N5O4S |
---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-N-[(Z)-1-(4-pentoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H25N5O4S/c1-4-5-6-11-28-16-9-7-15(8-10-16)14(2)21-22-17(25)12-29-19-18(24(26)27)20-13-23(19)3/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,25)/b21-14- |
InChI-Schlüssel |
ZJJLZPIAIOLRKM-STZFKDTASA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)/C(=N\NC(=O)CSC2=C(N=CN2C)[N+](=O)[O-])/C |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=NNC(=O)CSC2=C(N=CN2C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.